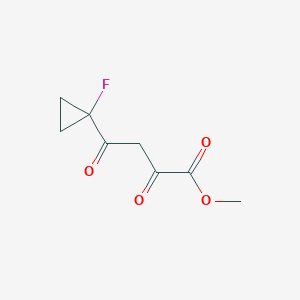
Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate is an organic compound that features a fluorinated cyclopropyl group attached to a dioxobutanoate ester
Méthodes De Préparation
One common method is the Stille cross-coupling reaction, which uses a (1-fluorocyclopropyl)tin reagent to introduce the fluorocyclopropyl group to the dioxobutanoate ester . This reaction is performed under mild conditions and is compatible with a variety of functional groups.
Industrial production methods for this compound may involve similar cross-coupling reactions, optimized for large-scale synthesis. The use of bench-stable reagents and scalable reaction conditions are crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorocyclopropyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorinated groups on biological activity.
Mécanisme D'action
The mechanism by which Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate exerts its effects involves interactions with molecular targets through its fluorinated cyclopropyl group. This group can influence the compound’s conformation, pKa, and lipophilicity, thereby affecting its binding to biological targets and its overall pharmacokinetic profile . The specific pathways involved depend on the context in which the compound is used, such as in drug design or material science.
Comparaison Avec Des Composés Similaires
Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate can be compared to other fluorinated compounds, such as trifluoromethylated aromatics and other fluorocyclopropyl derivatives. Its uniqueness lies in the specific arrangement of the fluorocyclopropyl group and the dioxobutanoate ester, which imparts distinct chemical and physical properties .
Similar compounds include:
Trifluoromethylated aromatics: Widely used in pharmaceuticals and agrochemicals.
Other fluorocyclopropyl derivatives: Used in various chemical syntheses and applications.
Propriétés
IUPAC Name |
methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO4/c1-13-7(12)5(10)4-6(11)8(9)2-3-8/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGHQMBMNXLNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1(CC1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













